molecular formula C25H19ClN2 B14647709 1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride CAS No. 51621-00-2

1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride

Cat. No.: B14647709
CAS No.: 51621-00-2
M. Wt: 382.9 g/mol
InChI Key: ZZLCUEKVTSQUFW-UHFFFAOYSA-M
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Description

1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its strong chelating properties with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride can be synthesized through a series of organic reactions. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteins and enzymes that require metal ions for their activity. The compound primarily targets zinc metalloproteinases, leading to enzyme inhibition and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is unique due to the presence of both methyl and phenyl groups, which enhance its chemical stability and binding affinity with metal ions. This makes it a more effective ligand in coordination chemistry and a potential candidate for various scientific applications .

Properties

CAS No.

51621-00-2

Molecular Formula

C25H19ClN2

Molecular Weight

382.9 g/mol

IUPAC Name

1-methyl-4,7-diphenyl-1,10-phenanthrolin-1-ium;chloride

InChI

InChI=1S/C25H19N2.ClH/c1-27-17-15-21(19-10-6-3-7-11-19)23-13-12-22-20(18-8-4-2-5-9-18)14-16-26-24(22)25(23)27;/h2-17H,1H3;1H/q+1;/p-1

InChI Key

ZZLCUEKVTSQUFW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C(=C(C=C1)C3=CC=CC=C3)C=CC4=C(C=CN=C42)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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